molecular formula C8H6F2 B1303422 2,6-Difluorostyrene CAS No. 207226-37-7

2,6-Difluorostyrene

Cat. No.: B1303422
CAS No.: 207226-37-7
M. Wt: 140.13 g/mol
InChI Key: SFHOANYKPCNYMB-UHFFFAOYSA-N
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Description

2,6-Difluorostyrene, with the chemical formula C8H6F2, is an organic compound characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 6 positions, and a vinyl group at the 1 position. This compound is a colorless to slightly yellow liquid with a boiling point of approximately 160-165 degrees Celsius and a density of about 1.3 g/mL .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorostyrene can be synthesized through a condensation reaction involving difluorobenzene and acrylic acid or acrylate . The specific steps of the synthesis can be adjusted based on the actual conditions required for the reaction.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of advanced chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorostyrene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Catalysts such as free radicals or transition metal complexes are commonly used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Addition: Reagents such as hydrogen halides or halogens can be used in the presence of catalysts.

Major Products Formed

    Polymerization: High-performance polymers with excellent thermal and chemical stability.

    Substitution: Various substituted derivatives of this compound.

    Addition: Addition products with halogens or other functional groups attached to the vinyl group.

Scientific Research Applications

2,6-Difluorostyrene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-difluorostyrene involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, the vinyl group undergoes radical or catalytic polymerization to form long polymer chains. In biological applications, its fluorescent properties allow it to act as a probe, interacting with specific cellular components to provide imaging or delivery functions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorostyrene: Similar structure but with fluorine atoms at the 2 and 4 positions.

    2,5-Difluorostyrene: Fluorine atoms at the 2 and 5 positions.

    3,5-Difluorostyrene: Fluorine atoms at the 3 and 5 positions.

Uniqueness

2,6-Difluorostyrene is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and the properties of the polymers formed from it. The 2 and 6 positions provide a distinct electronic environment that can affect the compound’s behavior in chemical reactions and its applications in various fields .

Properties

IUPAC Name

2-ethenyl-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHOANYKPCNYMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380855
Record name 2,6-Difluorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-37-7
Record name 2,6-Difluorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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